molecular formula C11H15ClF2N4O3S B10956219 5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10956219
M. Wt: 356.78 g/mol
InChI Key: RGUQMYDZORARQS-UHFFFAOYSA-N
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Description

5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro(difluoro)methyl group, a pyrazolylsulfonyl group, and a dihydropyrazolol group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and the introduction of the chloro(difluoro)methyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro(difluoro)methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules. Examples include:

  • 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
  • 5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-1H-pyrazol-5-ol

Uniqueness

The uniqueness of 5-[chloro(difluoro)methyl]-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15ClF2N4O3S

Molecular Weight

356.78 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]-2-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-5-methyl-4H-pyrazol-3-ol

InChI

InChI=1S/C11H15ClF2N4O3S/c1-4-17-8(3)9(6-15-17)22(20,21)18-10(19,11(12,13)14)5-7(2)16-18/h6,19H,4-5H2,1-3H3

InChI Key

RGUQMYDZORARQS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2C(CC(=N2)C)(C(F)(F)Cl)O)C

Origin of Product

United States

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